

Patent landscape analysis for 1H-pyrrolo[2,3-c]pyridine compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid*

Cat. No.: *B1395218*

[Get Quote](#)

An In-depth Technical Guide to the Patent Landscape of 1H-Pyrrolo[2,3-c]pyridine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the patent landscape for 1H-pyrrolo[2,3-c]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core aspects of the intellectual property surrounding this privileged scaffold, exploring key players, therapeutic applications, synthetic strategies, and future opportunities. Our analysis is grounded in the latest patent filings and scientific literature, providing a robust foundation for strategic decision-making in drug discovery.

The Ascendance of a Privileged Scaffold: An Introduction to 1H-Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and form crucial hydrogen bonds with protein targets, have cemented its status as a "privileged scaffold". This versatile core is prominently featured in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas. Its significance is particularly pronounced in the realm of kinase inhibitors, where it has been instrumental in the development of targeted therapies for cancer and inflammatory

disorders. This guide will navigate the intricate patent landscape of this remarkable scaffold, illuminating the path for future innovation.

Navigating the Intellectual Property Maze: A Patent Landscape Analysis

A thorough understanding of the patent landscape is paramount for any research and development program. Our analysis reveals a dynamic and competitive environment for 1H-pyrrolo[2,3-c]pyridine compounds, with a clear focus on specific therapeutic targets and a growing number of key players.

Filing Trends: A Sustained Wave of Innovation

The patent filing activity for 1H-pyrrolo[2,3-c]pyridine derivatives has witnessed a consistent upward trend over the past two decades. This sustained interest underscores the scaffold's enduring value and the continuous discovery of new applications and structural modifications. The majority of filings are concentrated in key markets, including the United States, Europe, and China, reflecting the global nature of pharmaceutical research and development.

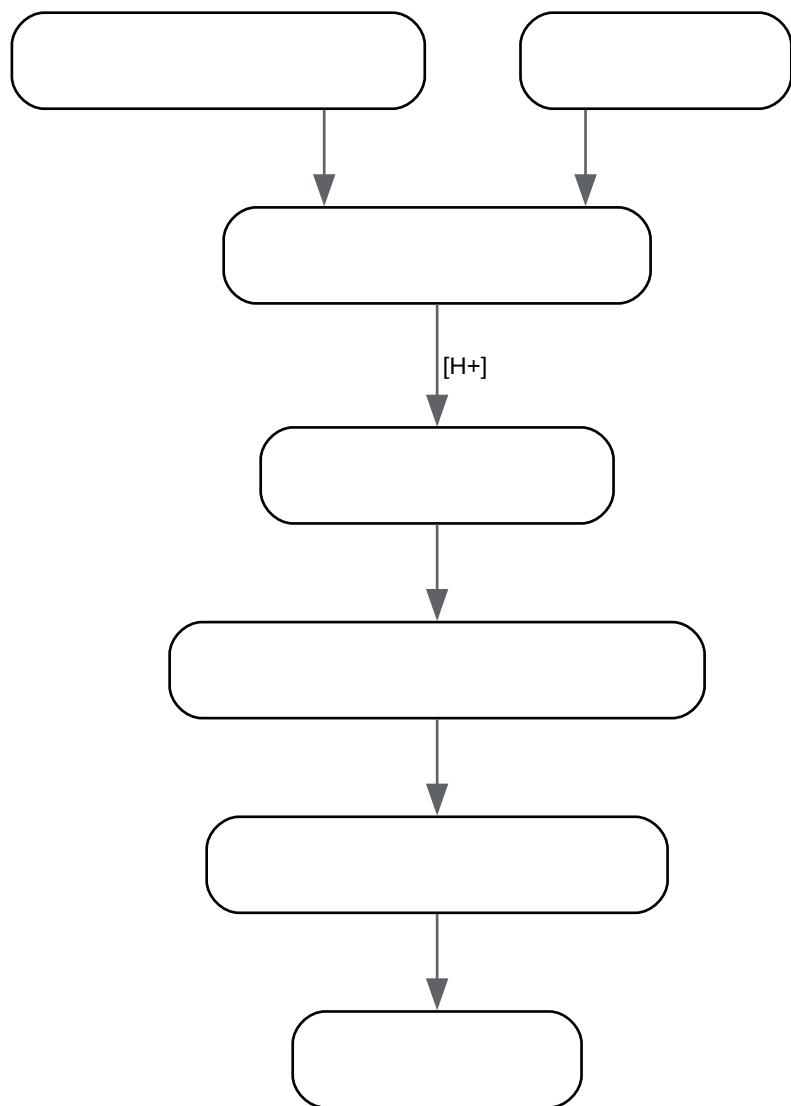
The Titans of Innovation: Key Assignees

The patent landscape is dominated by a mix of large pharmaceutical corporations and specialized biotechnology companies. These organizations have strategically invested in building robust intellectual property portfolios around their 1H-pyrrolo[2,3-c]pyridine-based drug candidates.

Key Assignees	Primary Therapeutic Focus	Noteworthy Patented Compounds/Targets
Pfizer Inc.	Oncology, Inflammation	Xalkori® (Crizotinib) - ALK/ROS1 inhibitor
Incyte Corporation	Oncology, Inflammation	Jakafi® (Ruxolitinib) - JAK1/2 inhibitor
Gilead Sciences, Inc.	Inflammation, Oncology	Jyseleca® (Filgotinib) - JAK1 inhibitor
AstraZeneca PLC	Oncology	Tagrisso® (Osimertinib) - EGFR inhibitor
Eli Lilly and Company	Inflammation, Oncology	Olumiant® (Baricitinib) - JAK1/2 inhibitor

Therapeutic Battlegrounds: A Focus on Kinase Inhibition

The vast majority of patents for 1H-pyrrolo[2,3-c]pyridine compounds are directed towards the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and are frequently dysregulated in disease.


Therapeutic Area	Key Kinase Targets	Indications
Oncology	ALK, ROS1, EGFR, JAK, BTK	Non-small cell lung cancer, myelofibrosis, leukemia, lymphoma
Inflammatory & Autoimmune Diseases	JAK family (JAK1, JAK2, JAK3, TYK2)	Rheumatoid arthritis, psoriasis, inflammatory bowel disease
Neurological Disorders	LRRK2, GSK3 β	Parkinson's disease, Alzheimer's disease

The Chemist's Compass: Synthetic Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core

The efficient and versatile synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical enabler of drug discovery programs. Several robust synthetic routes have been developed, with the choice of a specific pathway often dictated by the desired substitution pattern.

Representative Synthetic Workflow: The Fischer Indole Synthesis Approach

One of the most widely employed methods for the construction of the 7-azaindole core is a variation of the classic Fischer indole synthesis. This approach offers a high degree of flexibility for introducing substituents at various positions of the bicyclic system.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives via the Fischer indole synthesis.

Step-by-Step Protocol: Synthesis of a 4-Substituted 1H-Pyrrolo[2,3-c]pyridine

The following protocol provides a representative example of a common synthetic sequence.

- **Hydrazone Formation:** To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

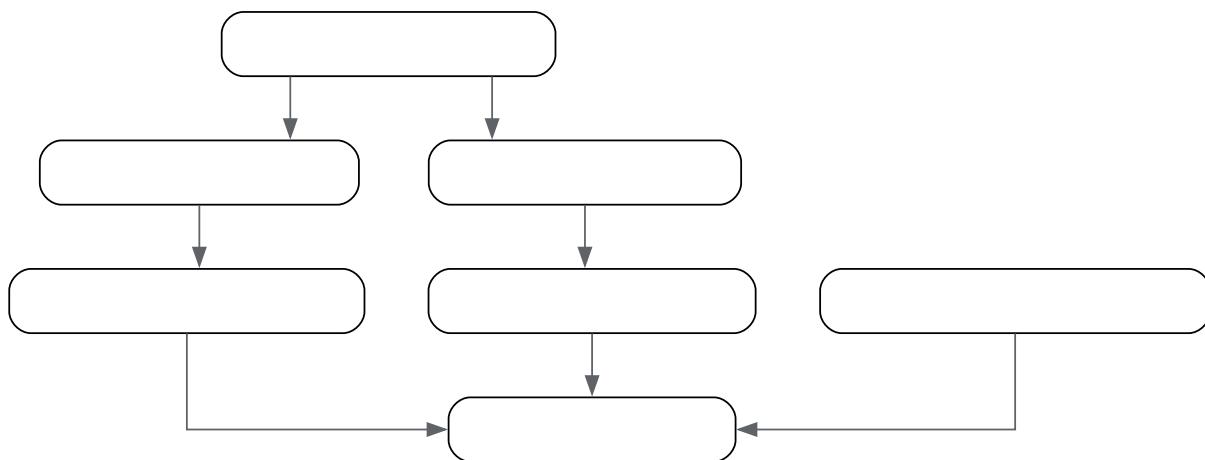
- Cyclization: Add a strong acid, such as polyphosphoric acid or Eaton's reagent, to the reaction mixture. Heat the mixture to 80-120 °C for 4-12 hours.
- Workup and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous sodium hydroxide to neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- Further Functionalization: The resulting 1H-pyrrolo[2,3-c]pyridine core can be further modified. For instance, selective halogenation at the 4-position, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction, allows for the introduction of a wide range of substituents.

Decoding the Blueprint: Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[2,3-c]pyridine-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. A deep understanding of these SAR trends is crucial for designing potent and selective drug candidates.

- The N1-H of the Pyrrole Ring: This proton is a critical hydrogen bond donor, often interacting with a key residue in the hinge region of the kinase active site.
- Substitution at the C4-Position: This position is frequently utilized to introduce larger substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.
- Modification of the Pyridine Ring: Substituents on the pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also make additional contacts with the target protein.

From Bench to Bedside: The Clinical Development Landscape


The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine compounds is evidenced by the number of drugs that have successfully navigated the rigorous process of clinical development and gained regulatory approval.

Drug Name	Trade Name	Target(s)	Approved Indications	Developer
Crizotinib	Xalkori®	ALK, ROS1	Anaplastic lymphoma kinase (ALK)-positive or ROS1-positive non-small cell lung cancer (NSCLC)	Pfizer Inc.
Ruxolitinib	Jakafi®	JAK1, JAK2	Myelofibrosis, polycythemia vera, graft-versus-host disease	Incyte Corp.
Filgotinib	Jyseleca®	JAK1	Rheumatoid arthritis, ulcerative colitis	Gilead Sciences
Osimertinib	Tagrisso®	EGFR	Epidermal growth factor receptor (EGFR) mutation-positive NSCLC	AstraZeneca
Baricitinib	Olumiant®	JAK1, JAK2	Rheumatoid arthritis, atopic dermatitis, alopecia areata, COVID-19	Eli Lilly

Charting New Territories: White Space Analysis and Future Outlook

Despite the crowded nature of the patent landscape for kinase inhibitors, there remain significant opportunities for innovation with the 1H-pyrrolo[2,3-c]pyridine scaffold.

Workflow for Identifying White Space Opportunities

[Click to download full resolution via product page](#)

Caption: A systematic workflow for the identification of white space opportunities in the 1H-pyrrolo[2,3-c]pyridine patent landscape.

Emerging Frontiers

- **Beyond Kinases:** While kinase inhibition remains the dominant application, there is growing interest in exploring the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of other enzyme families, such as bromodomains and phosphodiesterases.
- **Targeting Drug Resistance:** The development of next-generation inhibitors that can overcome acquired resistance to existing therapies is a major area of focus. This involves designing compounds that can bind to mutated forms of the target protein.

- Novel Drug Modalities: The incorporation of the 1H-pyrrolo[2,3-c]pyridine scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), represents an exciting new frontier for targeted protein degradation.

Conclusion: A Scaffold of Enduring Promise

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery of innovative medicines. The patent landscape reflects a vibrant and highly competitive field, with a continuous stream of new intellectual property being generated. While the kinase inhibitor space is mature, opportunities still exist for those who can creatively explore new therapeutic targets, overcome drug resistance, and embrace novel drug modalities. A deep understanding of the patent and scientific literature, coupled with a robust synthetic chemistry platform, will be the key to unlocking the full potential of this remarkable scaffold in the years to come.

- To cite this document: BenchChem. [Patent landscape analysis for 1H-pyrrolo[2,3-c]pyridine compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-3-c-pyridine-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com